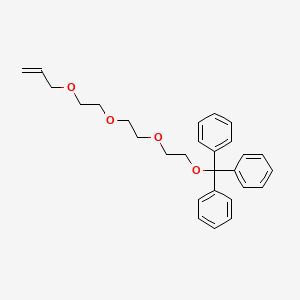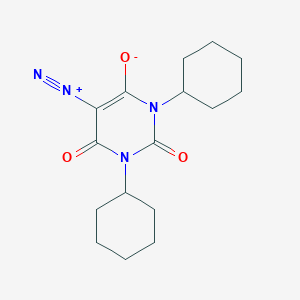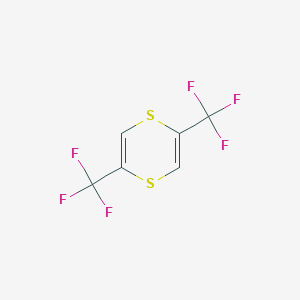
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal alkene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene typically involves the reaction of triphenylmethanol with tetraethylene glycol under acidic conditions to form the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.
化学反応の分析
Types of Reactions
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene undergoes various chemical reactions, including:
Oxidation: The terminal alkene group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene involves its interaction with molecular targets through its ether linkages and terminal alkene group. These interactions can lead to the formation of stable complexes with various molecules, influencing their reactivity and stability. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
類似化合物との比較
Similar Compounds
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol: Similar structure but with a hydroxyl group instead of an alkene.
2,5,8,11-Tetraoxatetradec-13-ene: Lacks the triphenyl groups, making it less bulky and potentially more reactive.
Uniqueness
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene is unique due to its combination of triphenyl groups and multiple ether linkages, which provide both steric hindrance and flexibility. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
特性
CAS番号 |
125274-09-1 |
|---|---|
分子式 |
C28H32O4 |
分子量 |
432.5 g/mol |
IUPAC名 |
[diphenyl-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]methyl]benzene |
InChI |
InChI=1S/C28H32O4/c1-2-18-29-19-20-30-21-22-31-23-24-32-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h2-17H,1,18-24H2 |
InChIキー |
CJKZHIXECMTCDB-UHFFFAOYSA-N |
正規SMILES |
C=CCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)

iodanium chloride](/img/structure/B14305256.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)



![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)
